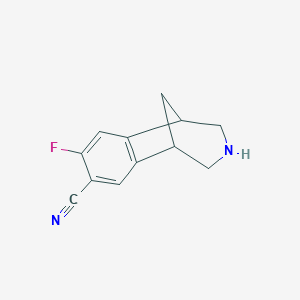
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile is a chemical compound with the molecular formula C12H11FN2. It is known for its role as an impurity in Varenicline, a nicotinic receptor partial agonist used to treat cigarette addiction
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from any impurities.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in various halogenated derivatives.
Aplicaciones Científicas De Investigación
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with nicotinic receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of nicotine addiction.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile involves its interaction with molecular targets such as nicotinic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The specific pathways involved depend on the context of its use, such as its role as an impurity in Varenicline.
Comparación Con Compuestos Similares
Similar Compounds
Varenicline: A nicotinic receptor partial agonist used to treat cigarette addiction.
8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: A related compound with similar structural features.
Uniqueness
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile is unique due to its specific fluorine substitution and its role as an impurity in Varenicline. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
5-fluoro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-3-11-9-1-8(5-15-6-9)10(11)2-7(12)4-14/h2-3,8-9,15H,1,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBQRCUGGGEXME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=C(C(=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














